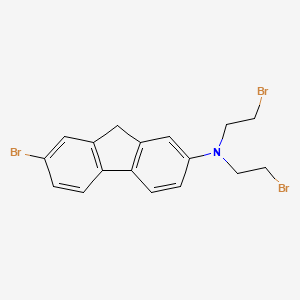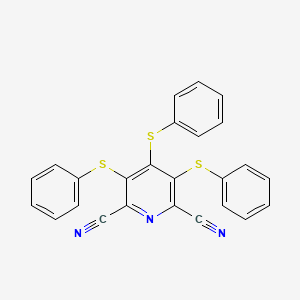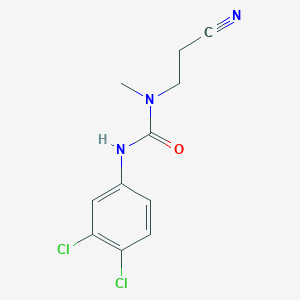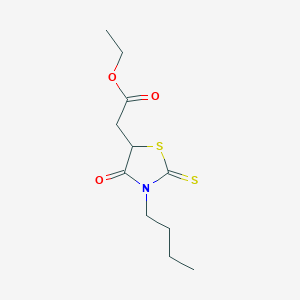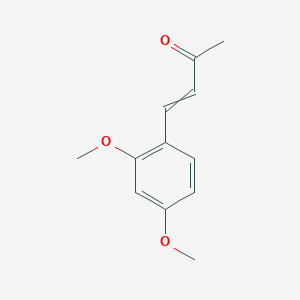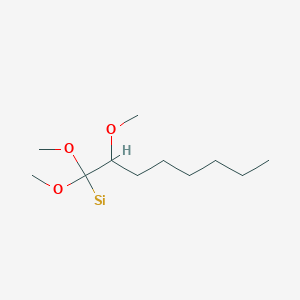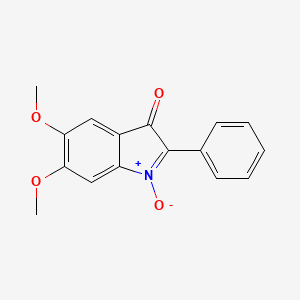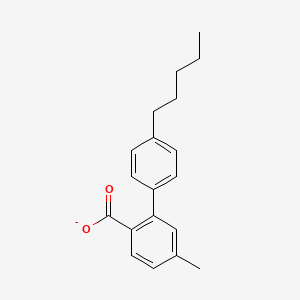
4-Pentylphenyl-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl-4-methylbenzoate is a synthetic organic compound belonging to the class of aromatic esters. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is known for its applications in various fields, including liquid crystal displays (LCDs) and optoelectronic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl-4-methylbenzoate typically involves the esterification of 4-pentylphenol with 4-methylbenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation or recrystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: 4-Pentylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Pentylphenylmethanol.
Substitution: Brominated or nitrated derivatives of the aromatic ring
Applications De Recherche Scientifique
4-Pentylphenyl-4-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving liquid crystal behavior and phase transitions.
Medicine: Investigated for its potential use in drug delivery systems and as a surrogate for potency analysis of medical marijuana products.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl-4-methylbenzoate is primarily related to its role as a liquid crystal. The compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for its function in LCDs. The phenyl and benzoate groups contribute to the compound’s stability and thermal properties, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylphenyl-4-methoxybenzoate: Similar structure but with an additional oxygen atom.
4-Pentylphenyl-4-propylbenzoate: Differing by the length of the alkyl chain.
4-Pentylphenyl-4-heptylbenzoate: Another variant with a longer alkyl chain
Uniqueness
4-Pentylphenyl-4-methylbenzoate stands out due to its specific combination of thermal stability and liquid crystal properties. Its unique molecular structure allows for precise control over phase transitions, making it highly valuable in the development of advanced display technologies .
Propriétés
Formule moléculaire |
C19H21O2- |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-methyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-15-8-10-16(11-9-15)18-13-14(2)7-12-17(18)19(20)21/h7-13H,3-6H2,1-2H3,(H,20,21)/p-1 |
Clé InChI |
FYROFMNUESXCTB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
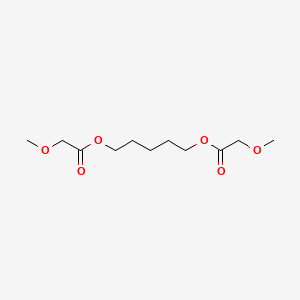
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
